molecular formula C18H16O5 B2724759 (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 36685-47-9

(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2724759
CAS No.: 36685-47-9
M. Wt: 312.321
InChI Key: PUKXKENAUXIMCU-IUXPMGMMSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
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Biological Activity

Introduction

(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, which is known for its diverse biological activities. The unique structural features of this compound suggest potential therapeutic applications in various fields, including oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's molecular formula is C18H18O4C_{18}H_{18}O_4, characterized by a benzofuran core with methoxy substituents. The presence of these functional groups significantly influences its pharmacological properties.

Structural Features

FeatureDescription
Core StructureBenzofuran-3(2H)-one
Substituents2,4-Dimethoxy and 6-methoxy groups
Configuration(Z) configuration around the C=C bond

Anticancer Properties

Research indicates that compounds containing the benzofuran moiety exhibit notable anticancer effects. For instance, derivatives with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.

  • Case Study : A study demonstrated that a related benzofuran derivative significantly suppressed cell viability and induced apoptosis in MDA-MB-231 cells through ROS generation and mitochondrial dysfunction .

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties.

  • Research Findings : A study reported that benzofuran-3(2H)-one derivatives effectively reduced pro-inflammatory cytokines such as TNF-α and IL-1 in vitro, suggesting their potential in treating chronic inflammatory diseases .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays.

  • Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous pathologies including cancer and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the efficacy of benzofuran derivatives.

CompoundActivityNotes
Compound AAnticancerInhibits MDA-MB-231 cell proliferation
Compound BAnti-inflammatoryReduces TNF-α levels significantly
Compound CAntioxidantScavenges free radicals effectively

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes apoptotic pathways via ROS accumulation and mitochondrial dysfunction.
  • Cytokine Modulation : The compound modulates inflammatory cytokine production, thereby reducing inflammation.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one exhibits a range of biological activities:

  • Antioxidant Activity : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study evaluated various benzofuran derivatives for their cytotoxic effects against human cancer cell lines. The specific analogue of this compound demonstrated an IC50 value significantly lower than that of doxorubicin, suggesting enhanced potency due to its unique substituents. This highlights the importance of structure-activity relationships (SAR) in drug design.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of benzofuran derivatives. The study revealed that certain derivatives effectively reduced levels of TNF and IL-1 in vitro. This suggests potential therapeutic applications for managing conditions such as rheumatoid arthritis and other inflammatory disorders.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound.

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-4-11(15(9-12)22-3)8-17-18(19)14-7-6-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKXKENAUXIMCU-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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